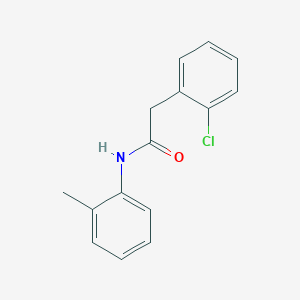![molecular formula C16H13BrN4O2S B270290 N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)
N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BPO-27 and is a member of the oxadiazole family of compounds.
Scientific Research Applications
BPO-27 has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer activity against a range of cancer cell lines, including lung cancer, breast cancer, and prostate cancer. BPO-27 has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, BPO-27 has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of BPO-27 is not well understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. BPO-27 has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle. The exact mechanism by which BPO-27 exerts its antifungal, antibacterial, and anti-inflammatory effects is still under investigation.
Biochemical and Physiological Effects:
BPO-27 has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells, fungi, and bacteria. BPO-27 has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, BPO-27 has been shown to have low toxicity, indicating that it may be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using BPO-27 in lab experiments is its relative ease of synthesis. The compound can be obtained in good yields using a straightforward synthesis method. Additionally, BPO-27 has been found to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using BPO-27 in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on BPO-27. One area of research could focus on elucidating the mechanism of action of the compound. This could provide insight into how BPO-27 exerts its anticancer, antifungal, antibacterial, and anti-inflammatory effects. Another area of research could focus on optimizing the synthesis of BPO-27 to improve yield and purity. Additionally, future studies could investigate the efficacy of BPO-27 in animal models of cancer, fungal infections, bacterial infections, and inflammatory diseases. Finally, further research could be conducted to investigate the potential of BPO-27 as a lead compound for the development of new therapeutic agents.
Synthesis Methods
The synthesis of BPO-27 involves the reaction of 4-bromoaniline with 2-pyridinecarboxylic acid hydrazide in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloroethanethiol to yield BPO-27. The synthesis of BPO-27 is a relatively straightforward process, and the compound can be obtained in good yields.
properties
Product Name |
N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide |
|---|---|
Molecular Formula |
C16H13BrN4O2S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C16H13BrN4O2S/c17-11-4-6-12(7-5-11)19-14(22)8-10-24-16-21-20-15(23-16)13-3-1-2-9-18-13/h1-7,9H,8,10H2,(H,19,22) |
InChI Key |
ABQFNRQXAAKQHL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)











